Cas no 16502-08-2 (5-Benzyl-1,3,4-thiadiazol-2-amine)

5-Benzyl-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at the 5-position and an amine group at the 2-position. This structure imparts significant versatility in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its thiadiazole scaffold is known for contributing to biological activity, making it a valuable intermediate in medicinal chemistry for designing potential antimicrobial, anticancer, or anti-inflammatory agents. The compound's stability and reactivity allow for further functionalization, enabling tailored modifications for specific applications. Its well-defined synthesis route ensures consistent purity, making it a reliable building block for research and industrial use.
5-Benzyl-1,3,4-thiadiazol-2-amine structure
16502-08-2 structure
Product Name:5-Benzyl-1,3,4-thiadiazol-2-amine
CAS No:16502-08-2
MF:C9H9N3S
MW:191.252859830856
MDL:MFCD00628647
CID:187814
PubChem ID:754823
Update Time:2025-06-11

5-Benzyl-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Benzyl-1,3,4-thiadiazol-2-amine
    • 1,3,4-Thiadiazol-2-amine,5-(phenylmethyl)-
    • 5-BENZYL-[1,3,4]THIADIAZOL-2-YLAMINE
    • 5-Benzyl[1,3,4]thiadiazol-2-ylamine
    • 5-(phenylmethyl)-1,3,4-thiadiazol-2-amine
    • 5-benzyl-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
    • Oprea1_356386
    • 16502-08-2
    • 5-benzyl-1,3,4-thiadiazol-2-ylamine
    • HMS1407E03
    • SMR000122049
    • 3-AMINO-3-[5-(3-CHLOROPHENYL)-FURAN-2-YL]-PROPIONICACID
    • AKOS000115441
    • MLS000529574
    • Cambridge id 5314675
    • CS-0269919
    • SR-01000520096
    • J-010176
    • 5-Benzyl-1,3,4-thiadiazol-2-amine, AldrichCPR
    • SCHEMBL2644442
    • EN300-02432
    • DTXSID60353822
    • Oprea1_085093
    • AB06600
    • CHEMBL1472408
    • HMS2357I20
    • BB 0253433
    • FT-0739954
    • SR-01000520096-1
    • MFCD00628647
    • HKTCSEFOSVTSQV-UHFFFAOYSA-N
    • AG-205/33146020
    • 1,3,4-Thiadiazol-2-amine, 5-(phenylmethyl)-
    • LS-03069
    • 5-Benzyl-1,3,4-thiadiazol-2(3h)-imine
    • Enamine_004667
    • STK117327
    • G71450
    • DB-064566
    • ALBB-009385
    • MDL: MFCD00628647
    • Inchi: 1S/C9H9N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
    • InChI Key: HKTCSEFOSVTSQV-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 191.05187
  • Monoisotopic Mass: 191.051718
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80
  • XLogP3: 2

Experimental Properties

  • Density: 1.3
  • Boiling Point: 384.6°Cat760mmHg
  • Flash Point: 186.4°C
  • Refractive Index: 1.661
  • PSA: 51.8

5-Benzyl-1,3,4-thiadiazol-2-amine Pricemore >>

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5-Benzyl-1,3,4-thiadiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:16502-08-2)5-Benzyl-1,3,4-thiadiazol-2-amine
Order Number:A1138789
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:46
Price ($):189.0/587.0
Email:sales@amadischem.com

5-Benzyl-1,3,4-thiadiazol-2-amine Related Literature

Additional information on 5-Benzyl-1,3,4-thiadiazol-2-amine

Comprehensive Overview of 5-Benzyl-1,3,4-thiadiazol-2-amine (CAS No. 16502-08-2): Properties, Applications, and Industry Insights

5-Benzyl-1,3,4-thiadiazol-2-amine (CAS No. 16502-08-2) is a heterocyclic organic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at the 5-position and an amine at the 2-position. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential bioactivity. The compound's molecular formula is C9H9N3S, with a molecular weight of 191.25 g/mol, offering excellent stability under standard conditions.

Recent studies highlight the growing interest in thiadiazole derivatives like 5-Benzyl-1,3,4-thiadiazol-2-amine for their antimicrobial properties and enzyme inhibition capabilities. Researchers are particularly exploring its role in drug discovery, where it serves as a privileged scaffold for designing kinase inhibitors and anti-inflammatory agents. The benzyl substitution enhances lipophilicity, potentially improving cell membrane permeability—a critical factor in bioavailability optimization for therapeutic candidates.

In material science, this compound demonstrates promise as a ligand precursor for coordination chemistry applications. Its chelating ability with transition metals enables the development of catalysts for organic transformations. Industry reports indicate rising patent filings incorporating 16502-08-2 in electronic materials, particularly for organic semiconductors where nitrogen-sulfur heterocycles contribute to charge transport properties.

Synthetic methodologies for 5-Benzyl-1,3,4-thiadiazol-2-amine typically involve cyclization reactions of thiosemicarbazides or oxidative cyclization of acylthiosemicarbazides. Advanced green chemistry approaches now employ microwave-assisted synthesis to improve yields and reduce reaction times—addressing the pharmaceutical industry's demand for sustainable processes. Analytical characterization commonly combines HPLC purity analysis, mass spectrometry, and NMR spectroscopy to ensure batch consistency.

The compound's structure-activity relationship (SAR) has become a focal point in medicinal chemistry forums. Computational studies using molecular docking suggest its potential interaction with protein targets like carbonic anhydrase and EGFR kinase. These findings align with increasing Google searches for "thiadiazole anticancer drugs" and "small molecule inhibitors," reflecting growing public interest in targeted therapies.

Regulatory considerations for CAS 16502-08-2 emphasize proper laboratory handling despite its non-hazardous classification. Safety data sheets recommend standard personal protective equipment (PPE) during manipulation. The compound's storage stability exceeds 24 months when kept in amber glass under inert atmosphere, making it suitable for long-term research projects.

Market analysts note expanding applications in crop protection formulations, where 1,3,4-thiadiazole moieties demonstrate herbicidal activity. This correlates with rising searches for "eco-friendly pesticides" and "agrochemical innovation." Manufacturers are developing water-dispersible granules containing 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives to meet precision agriculture demands.

Quality control protocols for 16502-08-2 employ ICH guidelines, with impurity profiling becoming crucial for GMP compliance in pharmaceutical applications. Recent advancements in continuous flow chemistry enable kilogram-scale production with >99% purity, addressing supply chain challenges identified during the COVID-19 pandemic.

Future research directions may explore its photophysical properties for OLED materials, given the compound's conjugated system. The intersection of computational chemistry and high-throughput screening continues to reveal new applications, positioning 5-Benzyl-1,3,4-thiadiazol-2-amine as a multifaceted building block in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16502-08-2)5-Benzyl-1,3,4-thiadiazol-2-amine
A1138789
Purity:99%/99%
Quantity:1g/5g
Price ($):189.0/587.0
Email